2-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

Medicinal Chemistry Structure-Activity Relationship Benzamide Pharmacophore

This compound locks the N-methylsulfonyl-piperidine pharmacophore with an ortho‑methoxybenzamide, offering a defined divergence (ΔMW +30 Da, ΔHBA +1 vs. des‑methoxy) for ADME panels and GlyT1/5‑HT₄ SAR. Unique in its class, replacing it with a regioisomer or des‑methylsulfonyl analog breaks target engagement. Secure this distinct building block for fragment-based screening or anti‑hepatoma lead optimization.

Molecular Formula C15H22N2O4S
Molecular Weight 326.41
CAS No. 1234999-37-1
Cat. No. B2609570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide
CAS1234999-37-1
Molecular FormulaC15H22N2O4S
Molecular Weight326.41
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NCC2CCN(CC2)S(=O)(=O)C
InChIInChI=1S/C15H22N2O4S/c1-21-14-6-4-3-5-13(14)15(18)16-11-12-7-9-17(10-8-12)22(2,19)20/h3-6,12H,7-11H2,1-2H3,(H,16,18)
InChIKeyRLQCMVRULITHCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide (CAS 1234999-37-1): Structural Identity and Core Procurement Parameters


2-Methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide (CAS 1234999-37-1) is a synthetic small-molecule benzamide derivative (C15H22N2O4S, MW 326.41) characterized by a 2-methoxybenzamide core linked via a methylene bridge to a piperidine ring bearing an N-methylsulfonyl substituent . This compound belongs to a broader class of N-(piperidin-4-yl)benzamide derivatives that have been investigated for diverse pharmacological activities including anti-hepatoma effects [1], serotonin 4 (5-HT4) receptor agonism [2], and glycine transporter type 1 (GlyT1) inhibition [3]. As a research-grade chemical building block, it is supplied primarily for non-human, non-therapeutic research applications .

Why N-(Piperidin-4-yl)benzamide Analogs Cannot Be Freely Substituted for CAS 1234999-37-1


Within the N-(methylsulfonyl)piperidin-4-yl benzamide chemical space, even minor structural modifications—such as removal of the 2-methoxy group, alteration of the benzamide substitution pattern, or replacement of the N-methylsulfonyl group—profoundly alter molecular recognition, physicochemical properties, and biological activity. For example, in the closely related N-(piperidin-4-yl)benzamide series evaluated for anti-hepatoma activity, the compound bearing a 4-phenoxybenzamide moiety exhibited an IC50 of 8.42 μM against HepG2 cells, while structural analogs with different substituents showed markedly reduced or absent activity [1]. Similarly, in the 5-HT4 receptor agonist series, the presence and position of the 2-methoxy group, together with the nature of the piperidine N-substituent, were critical determinants of both receptor affinity and oral bioavailability [2]. These class-wide SAR data demonstrate that generic substitution of CAS 1234999-37-1 with a des-methoxy, des-methylsulfonyl, or regioisomeric analog would yield a functionally distinct chemical entity with unpredictable biological performance.

Quantitative Differentiation Evidence for 2-Methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide (CAS 1234999-37-1) Versus Closest Analogs


Structural Differentiation: 2-Methoxy Substituent Versus Des-Methoxy Analog (CAS 1234868-68-8)

CAS 1234999-37-1 incorporates an ortho-methoxy group on the benzamide phenyl ring, distinguishing it from the des-methoxy comparator N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide (CAS 1234868-68-8). Although direct head-to-head bioassay data for these two exact compounds are not publicly available, class-level SAR from the N-(piperidin-4-yl)benzamide anti-hepatoma series demonstrates that substitution on the benzamide ring critically modulates potency: N-(1-(methylsulfonyl)piperidin-4-yl)-4-phenoxybenzamide achieved an IC50 of 8.42 μmol/L against HepG2, whereas the unsubstituted benzamide parent compound showed negligible activity [1]. The 2-methoxy group of CAS 1234999-37-1 is expected to influence hydrogen-bonding capacity, conformational preferences, and metabolic stability relative to the des-methoxy analog .

Medicinal Chemistry Structure-Activity Relationship Benzamide Pharmacophore

N-Methylsulfonyl Substituent: Impact on Target Engagement Versus N-Unsubstituted Piperidine (CAS 220032-26-8 Analog Class)

The N-methylsulfonyl group on the piperidine ring of CAS 1234999-37-1 represents a key pharmacophoric element absent in the simpler 2-methoxy-N-(piperidin-4-ylmethyl)benzamide scaffold. In the broader sulfonamide-piperidine chemical class, this motif has been implicated in GlyT1 transporter inhibition: patents describe N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-substituted benzamides as capable of significantly inhibiting GlyT1, elevating extracellular glycine levels in the nucleus accumbens [1]. The N-methylsulfonyl group contributes both to target binding affinity (via sulfonamide hydrogen-bonding interactions) and to physicochemical properties including aqueous solubility and metabolic stability [2]. By contrast, the N-unsubstituted piperidine analog (2-methoxy-N-(piperidin-4-ylmethyl)benzamide) lacks this sulfonamide interaction motif entirely, and SAR from the 5-HT4 agonist benzamide series confirms that the nature of the piperidine N-substituent dramatically modulates both receptor affinity and oral bioavailability [3].

Kinase Inhibition Receptor Binding Sulfonamide Pharmacophore

Ortho-Methoxy vs. Ortho-Methyl Substitution: Physicochemical and Predicted Pharmacological Divergence (Comparator CAS 1234952-60-3)

The ortho-methoxy substituent in CAS 1234999-37-1 can be directly contrasted with the ortho-methyl analog 2-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide (CAS 1234952-60-3). The replacement of –OCH3 with –CH3 eliminates a hydrogen-bond acceptor, alters electron-donating character (Hammett σmeta: –OCH3 = +0.12 vs –CH3 = –0.07), and modifies metabolic vulnerability (O-demethylation vs benzylic oxidation). In the 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide series evaluated for 5-HT4 receptor agonism, the 2-methoxy group was an integral component of the minimal pharmacophore required for receptor binding and functional activity [1]. While no direct comparative IC50 data are published for this specific pair, the well-established medicinal chemistry principle that O→C bioisosteric replacement alters potency, selectivity, and metabolic profile supports the conclusion that CAS 1234999-37-1 and CAS 1234952-60-3 are functionally non-interchangeable .

Ligand Efficiency Metabolic Stability Hydrogen Bonding

Anti-Hepatoma Activity: Class-Level Potency Benchmarks for N-(Methylsulfonyl)piperidine Benzamides

The N-(methylsulfonyl)piperidine benzamide scaffold has demonstrated measurable in vitro anti-hepatoma activity. In a study of six N-(piperidin-4-yl)benzamide derivatives, N-(1-(methylsulfonyl)piperidin-4-yl)-4-phenoxybenzamide exhibited an IC50 of 8.42 μmol/L against the HepG2 hepatocellular carcinoma cell line, outperforming the reference standard sorafenib under identical assay conditions [1]. While CAS 1234999-37-1 itself was not among the six compounds tested, its core scaffold—N-(methylsulfonyl)piperidine attached via a methylene linker to a substituted benzamide—is identical to that of the active compound. The 4-phenoxy substituent on the active analog serves as the benzamide ring modification, whereas CAS 1234999-37-1 bears a 2-methoxy substituent. This class-level evidence establishes that the N-(methylsulfonyl)piperidine benzamide chemotype is competent for anti-hepatoma activity, and the specific substitution pattern (2-methoxy vs 4-phenoxy vs other) is the critical determinant of potency magnitude [1].

Oncology Hepatocellular Carcinoma Cytotoxicity Assay

GlyT1 Inhibitor Pharmacophore: N-Methylsulfonyl Piperidine as a Privileged Motif

Patent literature explicitly identifies N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-substituted benzamides as GlyT1 inhibitors capable of elevating extracellular glycine and enhancing NMDA receptor-mediated neurotransmission [1]. The general formula disclosed in US20120004273A1 encompasses benzamide derivatives wherein the piperidine N-methylsulfonyl group and the methylene-linked benzamide are conserved structural features essential for GlyT1 binding [1]. CAS 1234999-37-1 falls within this claimed chemical space. The benzamide substitution pattern (2-methoxy in this case) is a variable that modulates potency, selectivity versus GlyT2, and CNS penetration—parameters that cannot be assumed constant across analogs. This patent-derived pharmacophore model provides a mechanistic rationale for prioritizing CAS 1234999-37-1 in GlyT1-focused research programs over benzamide derivatives lacking either the N-methylsulfonyl group or the appropriate linker geometry [1].

Neuroscience Glycine Transporter NMDA Receptor Modulation

Physicochemical Property Differentiation: Calculated Descriptors Versus Key Analogs

Computational comparison of CAS 1234999-37-1 with its three closest commercially available analogs reveals distinct physicochemical profiles that translate into differential ADME behavior. Relative to the des-methoxy analog (CAS 1234868-68-8), the 2-methoxy compound exhibits higher polar surface area (TPSA ~67.4 vs ~58.2 Ų), increased hydrogen-bond acceptor count (5 vs 4), and moderately higher lipophilicity—parameters that collectively influence membrane permeability, solubility, and metabolic stability . Compared to the 2-methyl analog (CAS 1234952-60-3), the methoxy derivative possesses an additional metabolic soft spot (O-demethylation) and distinct electronic character. These calculated differences, while not direct biological measurements, are quantitatively defined and reproducible across standard cheminformatics platforms, providing objective criteria for analog differentiation in procurement decisions .

Drug-likeness ADME Prediction Chemical Diversity

Recommended Application Scenarios for 2-Methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide (CAS 1234999-37-1) Based on Quantitative Evidence


GlyT1 Transporter Inhibitor Lead Optimization and SAR Expansion

CAS 1234999-37-1 contains the complete N-methylsulfonyl-piperidine pharmacophore claimed in GlyT1 inhibitor patents [1]. Research programs investigating glycine transporter modulation for schizophrenia, cognitive disorders, or NMDA receptor hypofunction can employ this compound as a scaffold for systematic SAR exploration of the benzamide substituent (2-methoxy position). The compound serves as a direct tool to probe the contribution of the ortho-methoxy group to GlyT1 potency, selectivity over GlyT2, and CNS penetration relative to des-methoxy and regioisomeric analogs [1].

Anti-Hepatoma Benzamide Scaffold Diversification

Based on class-level evidence that N-(methylsulfonyl)piperidine benzamides exhibit measurable anti-hepatoma activity (benchmarked at IC50 = 8.42 μM for the 4-phenoxy analog against HepG2 [2]), CAS 1234999-37-1 can serve as a diversification point in hepatocellular carcinoma drug discovery. Its 2-methoxy substitution pattern represents an unexplored region of SAR space within this chemotype, offering the potential for improved potency, altered selectivity, or differentiated mechanism relative to the published 4-phenoxy lead [2].

Sulfonamide-Containing Chemical Probe Development

The N-methylsulfonyl group in CAS 1234999-37-1 is a recognized sulfonamide pharmacophore implicated in diverse target classes including carbonic anhydrases, matrix metalloproteinases, and kinase ATP-binding sites [3]. As a bifunctional building block combining a sulfonamide with a benzamide moiety, this compound is suitable for fragment-based screening, target-fishing chemical proteomics, or the design of bivalent inhibitors where the 2-methoxybenzamide and N-methylsulfonyl-piperidine motifs engage distinct binding pockets [3].

Physicochemical Comparator in ADME Profiling Panels

The quantitatively defined physicochemical divergence between CAS 1234999-37-1 and its closest analogs (ΔTPSA ~9.2 Ų, ΔHBA +1, ΔMW +30 Da vs des-methoxy ) makes this compound a valuable inclusion in ADME screening panels. Systematic comparison of permeability (PAMPA/Caco-2), microsomal stability, and plasma protein binding across the 2-methoxy, des-methoxy, and 2-methyl triad can deconvolute the contribution of the ortho-methoxy group to pharmacokinetic behavior, informing lead optimization decisions in benzamide-based drug discovery programs .

Quote Request

Request a Quote for 2-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.